3-Amino-1,4-dimethylpiperidin-2-one hydrochloride 3-Amino-1,4-dimethylpiperidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18094875
InChI: InChI=1S/C7H14N2O.ClH/c1-5-3-4-9(2)7(10)6(5)8;/h5-6H,3-4,8H2,1-2H3;1H
SMILES:
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol

3-Amino-1,4-dimethylpiperidin-2-one hydrochloride

CAS No.:

Cat. No.: VC18094875

Molecular Formula: C7H15ClN2O

Molecular Weight: 178.66 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1,4-dimethylpiperidin-2-one hydrochloride -

Specification

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
IUPAC Name 3-amino-1,4-dimethylpiperidin-2-one;hydrochloride
Standard InChI InChI=1S/C7H14N2O.ClH/c1-5-3-4-9(2)7(10)6(5)8;/h5-6H,3-4,8H2,1-2H3;1H
Standard InChI Key OQLXUWJZXSWUKS-UHFFFAOYSA-N
Canonical SMILES CC1CCN(C(=O)C1N)C.Cl

Introduction

Chemical and Physical Properties

3-Amino-1,4-dimethylpiperidin-2-one hydrochloride (CAS No. 2680530-22-5) has the molecular formula C₇H₁₅ClN₂O and a molecular weight of 178.7 g/mol. The compound exists as a white to off-white crystalline solid, typically stored under inert gas (nitrogen or argon) at 2–8°C to prevent degradation . Key physical properties include:

PropertyValue
Melting Point249–251°C (similar analogues)
SolubilityAqueous Acid (slight), DMSO (slight, heated), Methanol (slight)
StabilityHygroscopic; sensitive to moisture and oxidation

The piperidine ring’s stereochemistry and substituents—methyl groups at positions 1 and 4 and an amino group at position 3—dictate its reactivity. The hydrochloride salt form improves bioavailability by enhancing water solubility, a critical factor in drug formulation.

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-amino-1,4-dimethylpiperidin-2-one hydrochloride involves multi-step organic reactions. A representative pathway includes:

  • Condensation: Reacting 4-piperidone with aryl aldehydes under acid catalysis to form enones .

  • N-Acylation: Treating the enone intermediate with acryloyl chloride to introduce acyl groups .

  • Oxime Formation: Reacting the acylated product with hydroxylamine to generate the oxime derivative .

  • Quaternization: Methylation using methyl iodide to form the final hydrochloride salt .

For example, TiCl₄ and NEt₃ in toluene facilitate the stereoselective reduction of ketone precursors, followed by purification via saturated saline washes .

Structural Confirmation

Advanced spectroscopic methods validate the compound’s structure:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR reveals peaks corresponding to methyl (δ 1.2–1.4 ppm), amino (δ 2.8–3.1 ppm), and piperidine ring protons (δ 3.5–4.0 ppm).

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm functional groups.

  • High-Performance Liquid Chromatography (HPLC): Purity >98% is achieved using reverse-phase columns.

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor in synthesizing Janus kinase (JAK) inhibitors, such as tofacitinib . Its chiral centers enable asymmetric synthesis of enantiomerically pure therapeutics, reducing off-target effects.

Asymmetric Catalysis

In organocatalysis, the amino group facilitates enantioselective reactions, critical for producing chiral amines used in antidepressants and antivirals.

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modifications to the piperidine core could enhance selectivity for biological targets.

  • Formulation Studies: Nanoencapsulation may improve solubility and bioavailability for in vivo applications.

  • Clinical Potential: Exploration in autoimmune diseases and oncology, leveraging JAK-STAT pathway modulation .

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